molecular formula C9H6ClNO3 B6165689 methyl 3-chloro-2-isocyanatobenzoate CAS No. 113615-79-5

methyl 3-chloro-2-isocyanatobenzoate

Cat. No.: B6165689
CAS No.: 113615-79-5
M. Wt: 211.60 g/mol
InChI Key: VWHCMMWWIRAZAC-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Isocyanate Chemistry and Substituted Benzoate (B1203000) Esters

The chemistry of methyl 3-chloro-2-isocyanatobenzoate is deeply rooted in the well-established fields of aromatic isocyanates and substituted benzoate esters. Aromatic isocyanates are a class of organic compounds characterized by the -N=C=O functional group attached to an aromatic ring. epa.gov They are known for their high reactivity as electrophiles, readily reacting with a wide range of nucleophiles. youtube.com The reactivity of isocyanates is influenced by the electronic nature of the substituents on the aromatic ring; electron-withdrawing groups, such as the chloro and ester groups in the title compound, enhance the electrophilicity of the isocyanate carbon, increasing its reactivity. rsc.org

Substituted benzoate esters, on the other hand, are common intermediates in organic synthesis, often used in the preparation of pharmaceuticals and other fine chemicals. pbworks.commdpi.com The ester group can undergo various transformations, such as hydrolysis, amidation, and reduction, providing further avenues for molecular diversification. organic-chemistry.org The presence of both the isocyanate and the benzoate ester functionalities in a single molecule, as in this compound, offers a rich platform for synthetic exploration.

Strategic Significance as a Reactive Intermediate for Complex Molecular Architectures

The strategic importance of this compound lies in its capacity to act as a linchpin in the assembly of complex molecules. The differential reactivity of the isocyanate and ester groups allows for a stepwise and regioselective introduction of various molecular fragments. For instance, the highly electrophilic isocyanate group can be selectively targeted by a nucleophile, leaving the ester group intact for subsequent modification. This controlled reactivity is crucial for the efficient synthesis of intricate structures, minimizing the need for extensive protecting group strategies.

The chloro substituent on the aromatic ring further adds to the synthetic versatility of the molecule. It can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This feature significantly expands the range of accessible molecular scaffolds from this single starting material.

Overview of Synthetic Utility and Chemical Space Exploration Potential

The synthetic utility of this compound is demonstrated by its application in the synthesis of a diverse array of heterocyclic compounds. For example, its reaction with appropriate nucleophiles can lead to the formation of quinazolinones, benzodiazepines, and other nitrogen-containing heterocycles that are prevalent in medicinal chemistry. The ability to generate complex and diverse molecular structures from a single, readily accessible intermediate is a key aspect of modern drug discovery and chemical biology.

The exploration of chemical space, which involves the synthesis and evaluation of novel molecular entities, is greatly facilitated by the use of versatile building blocks like this compound. Its multifunctional nature allows for the rapid generation of libraries of related compounds with varied substituents and structural motifs. This approach, often referred to as diversity-oriented synthesis, is instrumental in the search for new bioactive molecules.

Foundational Principles of Isocyanate Reactivity Pertinent to this compound

The reactivity of the isocyanate group is central to the synthetic applications of this compound. Isocyanates are highly electrophilic and readily undergo nucleophilic attack at the central carbon atom. wikipedia.org The general order of reactivity with common nucleophiles is as follows: primary amines > secondary amines > alcohols > water. youtube.comwikipedia.org

Some key reactions of isocyanates relevant to the utility of this compound include:

Reaction with Amines: Isocyanates react with primary and secondary amines to form ureas. wikipedia.org This reaction is typically fast and highly efficient.

Reaction with Alcohols: The reaction of isocyanates with alcohols yields carbamates (urethanes). universiteitleiden.nl This reaction is often catalyzed by bases or organometallic compounds.

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. wikipedia.org The newly formed amine can then react with another molecule of isocyanate to form a urea (B33335).

Cyclization Reactions: Intramolecular reactions involving the isocyanate group and another functional group within the same molecule can lead to the formation of heterocyclic rings.

The presence of the electron-withdrawing chloro and methyl ester groups on the aromatic ring of this compound enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl isocyanate. This heightened reactivity can be strategically exploited to achieve selective transformations in the presence of other functional groups.

Compound Information Table

Compound NameFunctional Groups
This compoundIsocyanate, Ester, Chloroalkane
Phenyl isocyanateIsocyanate
UreaAmide
Carbamate (B1207046) (Urethane)Carbamate
Carbamic acidCarboxylic acid, Amine

Chemical Reactions Overview

Reactant 1Reactant 2ProductReaction Type
IsocyanatePrimary/Secondary AmineUreaNucleophilic Acyl Substitution
IsocyanateAlcoholCarbamate (Urethane)Nucleophilic Acyl Substitution
IsocyanateWaterAmine + Carbon DioxideAddition-Elimination

Properties

CAS No.

113615-79-5

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 3-chloro-2-isocyanatobenzoate

InChI

InChI=1S/C9H6ClNO3/c1-14-9(13)6-3-2-4-7(10)8(6)11-5-12/h2-4H,1H3

InChI Key

VWHCMMWWIRAZAC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Cl)N=C=O

Purity

95

Origin of Product

United States

Methodologies for the Chemical Synthesis of Methyl 3 Chloro 2 Isocyanatobenzoate

Precursor Synthesis and Functional Group Transformations

The initial phase of synthesizing methyl 3-chloro-2-isocyanatobenzoate is centered on the creation of its direct precursor, methyl 3-chloro-2-aminobenzoate. This involves the strategic introduction and modification of functional groups on an aromatic ring.

A primary route to obtaining methyl 3-chloro-2-aminobenzoate involves the esterification of 2-amino-3-chlorobenzoic acid. guidechem.compatsnap.com This process is typically achieved by reacting the carboxylic acid with a methylating agent in the presence of a base and an organic solvent. guidechem.com

One documented method involves dissolving 2-amino-3-chlorobenzoic acid in an organic solvent like N,N-dimethylformamide (DMF) at room temperature. An inorganic base, such as potassium carbonate, is then added to the solution. guidechem.compatsnap.com The mixture is cooled, and a methylating reagent, for instance, dimethyl sulfate, is added dropwise. guidechem.compatsnap.com The reaction is then allowed to proceed at room temperature for several hours. guidechem.compatsnap.com The final product, methyl 2-amino-3-chlorobenzoate, can be isolated by filtration after precipitation in water. guidechem.com This method is noted for its simple reaction process, high product purity, and high yield, making it suitable for industrial production. patsnap.com

An alternative approach starts from 3-chlorophthalic anhydride (B1165640), which undergoes amination and Hofmann degradation to yield a mixture of 3-chloroisatoic anhydride and 6-chloroisatoic anhydride. Subsequent esterification produces a mixture of methyl 2-amino-3-chlorobenzoate and methyl 2-amino-6-chlorobenzoate. guidechem.com However, this method is often less preferred due to its complexity and the formation of a significant amount of the undesired isomer, leading to lower yield and purity of the target compound. guidechem.com

The table below summarizes a typical synthesis of methyl 2-amino-3-chlorobenzoate.

ReactantMolesSolventBaseMethylating AgentMolesTemperatureTimeYieldPurity (HPLC)
2-amino-3-chlorobenzoic acid0.175DMFPotassium CarbonateDimethyl Sulfate0.178Room Temperature6h95.0%97%

This table presents data from a specific synthesis protocol for methyl 2-amino-3-chlorobenzoate. guidechem.compatsnap.com

Achieving the desired ortho-substitution pattern, where the chloro and amino/isocyanate groups are adjacent to the ester, is a critical aspect of the synthesis. The substitution pattern on the aromatic ring is influenced by the directing effects of the existing substituents. In electrophilic aromatic substitution (EAS) reactions, activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position. scranton.eduyoutube.com

In the context of synthesizing the precursor, if starting with a substituted benzene (B151609), the choice of subsequent reactions is dictated by these principles to install the chloro and amino groups in the correct ortho relationship. For instance, starting with m-toluic acid, a sequence of nitration, hydrogenation, and chlorination can be employed to produce 2-amino-3-methyl-5-chlorobenzoic acid. google.com

Conversely, nucleophilic aromatic substitution (NAS) provides a pathway for introducing nucleophiles onto an aromatic ring. scranton.edumasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. scranton.edumasterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. scranton.edu While direct application to the synthesis of methyl 3-chloro-2-aminobenzoate is less common, understanding these principles is crucial for designing synthetic routes and avoiding undesired isomers. For example, the presence of an osmium(IV) center can activate anilido ligands towards nucleophilic attack at the ortho and para positions. washington.edu

Isocyanate Formation Pathways from Aminobenzoate Precursors

The conversion of the amino group of methyl 3-chloro-2-aminobenzoate into an isocyanate group is the final key transformation. Phosgenation is the most established and widely used industrial method for this purpose. nih.govresearchgate.net

Phosgenation involves the reaction of a primary amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. nih.govorgsyn.org This method is highly effective but requires careful handling due to the extreme toxicity of phosgene. researchgate.netgoogle.com The reaction can be carried out in either the liquid or gas phase. nih.gov

In the direct liquid-phase phosgenation process, methyl 3-chloro-2-aminobenzoate is reacted directly with phosgene in an inert solvent. nih.gov This reaction is typically rapid and highly exothermic. google.com The process is often carried out continuously in multiple stages to control the reaction conditions and minimize the formation of byproducts such as ureas. google.com The amine, or a solution of it, can be added to a solution of phosgene. google.com The reaction temperature and pressure are critical parameters that are optimized to ensure high conversion and selectivity. google.com

The mechanism of phosgenation proceeds through the formation of an N-carbamoyl chloride (carbamic acid chloride) intermediate. google.comnih.gov The primary amine initially reacts with phosgene to form the corresponding carbamoyl (B1232498) chloride and hydrogen chloride. google.com

R-NH₂ + COCl₂ → R-NHCOCl + HCl

This carbamoyl chloride intermediate is often unstable and can be thermally decomposed to yield the desired isocyanate and another molecule of hydrogen chloride. nih.gov

R-NHCOCl → R-NCO + HCl

Monosubstituted carbamoyl chlorides, such as the one derived from methyl 3-chloro-2-aminobenzoate, are generally less stable than their disubstituted counterparts and readily eliminate HCl to form the isocyanate. nih.gov In some processes, the reaction mixture is heated to facilitate this decomposition. google.com The formation of isocyanates from carbamoyl complexes with transition metals like nickel and palladium has also been demonstrated, providing further insight into the potential intermediates in these transformations. electronicsandbooks.com

Phosgene-Free Isocyanate Synthesis Methodologies

The drive to develop safer and more environmentally benign chemical processes has led to the exploration of several phosgene-free routes for isocyanate synthesis. nih.govacs.org These methods, which include the Curtius and Hofmann rearrangements, reductive carbonylation of nitro compounds, and urethane (B1682113) pyrolysis, offer alternatives to traditional phosgenation by utilizing different starting materials and reaction pathways. nih.govacs.org The non-phosgene approach often involves two main stages: the synthesis of a carbamate (B1207046) from a nitro or amine compound, followed by the thermal decomposition of the carbamate to produce the isocyanate. acs.org This approach avoids the involvement of chlorine, which simplifies purification and enhances the quality of the final product. acs.org

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. numberanalytics.com The reaction proceeds via the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgbyjus.com For the synthesis of this compound, the process would commence with the corresponding carboxylic acid, 3-chloro-2-(methoxycarbonyl)benzoic acid. This starting material is first converted into an acyl azide. nih.gov

The formation of the acyl azide can be achieved by reacting the corresponding acyl chloride with sodium azide or by using reagents like diphenylphosphoryl azide (DPPA) on the carboxylic acid directly. organic-chemistry.orgorganic-chemistry.org Once the acyl azide is formed, heating induces a rearrangement. wikipedia.org Contemporary research suggests this occurs via a concerted mechanism, where the alkyl or aryl group migrates to the nitrogen atom simultaneously with the expulsion of nitrogen gas, thus avoiding the formation of a discrete nitrene intermediate. wikipedia.orgnih.gov This migration happens with complete retention of the R-group's configuration. wikipedia.orgnih.gov The resulting isocyanate can be isolated or used in situ for subsequent reactions. organic-chemistry.org The tolerance of the Curtius rearrangement for a wide array of functional groups makes it a highly valuable tool in organic synthesis. nih.gov

The Hofmann rearrangement provides a direct route from primary amides to primary amines with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgnumberanalytics.com To synthesize this compound using this method, the required starting material would be methyl 3-chloro-2-(aminocarbonyl)benzoate.

The reaction is typically carried out by treating the primary amide with bromine or chlorine in a strong aqueous base, such as sodium hydroxide. numberanalytics.comchemistrylearner.com This in-situ formation of sodium hypobromite (B1234621) transforms the amide into an N-bromoamide intermediate. wikipedia.org Subsequent deprotonation by the base generates a bromoamide anion, which then undergoes rearrangement. wikipedia.org The group attached to the carbonyl carbon migrates to the nitrogen, displacing the bromide ion and forming the isocyanate. wikipedia.orgchemistrysteps.com This isocyanate intermediate can be trapped or, if hydrolyzed, will decarboxylate to form a primary amine. wikipedia.orgchemistrysteps.com The Hofmann rearrangement can be adapted to yield carbamates by trapping the isocyanate with an alcohol. wikipedia.org

Reductive carbonylation is an attractive phosgene-free alternative that directly converts nitroaromatic compounds into isocyanates using carbon monoxide (CO). researchgate.netukessays.com To produce this compound, the starting material would be methyl 3-chloro-2-nitrobenzoate. This process is generally catalyzed by transition metal complexes, with Group VIII metals like palladium, rhodium, and ruthenium being particularly effective. researchgate.netresearchgate.netacs.org

The reaction can be performed as a single-step synthesis of the isocyanate, although this often requires forcing conditions of high temperature and pressure. researchgate.net A more common and often more selective approach is a two-step process where the nitro compound is first converted into a carbamate in the presence of an alcohol. nih.govresearchgate.net This carbamate can then be isolated and subsequently pyrolyzed to yield the pure isocyanate. ukessays.com Catalytic systems often involve palladium complexes with ligands such as phenanthroline. osti.gov The use of co-catalysts, like Lewis acids, can significantly promote the reaction. researchgate.net While this method avoids phosgene, it requires handling high-pressure CO gas and often involves expensive and difficult-to-recycle homogeneous catalysts. nih.gov

The thermal decomposition of urethanes (carbamates) into isocyanates and alcohols is a key final step in many phosgene-free synthetic routes. osti.govmdpi.com This reversible reaction, known as urethane pyrolysis or depolymerization, is fundamental to the chemical recycling of polyurethanes and for the purification of isocyanates. osti.govmdpi.com

In the context of synthesizing this compound, a precursor carbamate, such as methyl 3-chloro-2-((alkoxycarbonyl)amino)benzoate, would be heated. The decomposition typically begins at temperatures between 200 to 250°C. osti.gov The process can be carried out in the gas phase at temperatures around 400°C or in the liquid phase, often in high-boiling inert solvents to lower the required temperature and suppress side reactions. mdpi.com The efficiency and selectivity of the pyrolysis can be influenced by the structure of the carbamate and the use of catalysts, which can include various metal compounds. mdpi.com The volatile isocyanate is typically removed from the reaction mixture by distillation as it forms to shift the equilibrium and prevent recombination with the alcohol.

Table 1: Comparison of Phosgene-Free Synthesis Methodologies

MethodologyStarting Material for Target CompoundKey ReagentsPrimary IntermediateGeneral Conditions
Curtius Rearrangement3-chloro-2-(methoxycarbonyl)benzoic acidAzide source (e.g., DPPA, NaN₃)Acyl azideThermal decomposition
Hofmann Rearrangementmethyl 3-chloro-2-(aminocarbonyl)benzoateBr₂ or Cl₂, strong base (e.g., NaOH)N-bromoamideAqueous basic solution, heat
Reductive Carbonylationmethyl 3-chloro-2-nitrobenzoateCarbon monoxide (CO), catalyst (e.g., Pd, Rh)(Often a carbamate)High temperature and pressure
Urethane Pyrolysismethyl 3-chloro-2-((alkoxycarbonyl)amino)benzoateHeat, optional catalystIsocyanate and alcoholThermal decomposition (>200°C)

Catalytic Approaches for Isocyanate Generation from Amines

Direct catalytic conversion of amines to isocyanates represents a more atom-economical approach. The primary starting material for this route would be methyl 2-amino-3-chlorobenzoate.

One significant method is the oxidative carbonylation of amines. This reaction involves carbon monoxide and an oxidant, most commonly molecular oxygen. nih.govacs.org The process is catalyzed by transition metal complexes. However, a major safety concern is the use of potentially explosive CO/O₂ mixtures. nih.govacs.org

A more recent and greener approach involves the use of carbon dioxide (CO₂) as the carbonyl source. scholaris.ca In this method, the amine reacts with CO₂ to form a carbamic acid intermediate. This intermediate is then dehydrated to yield the isocyanate. scholaris.ca While conceptually simple, this route faces challenges due to the high thermodynamic stability of CO₂, often requiring dehydrating agents and specific catalytic systems to proceed efficiently. nih.govacs.org Nickel-catalyzed systems have shown promise in converting various amines into isocyanates under relatively mild conditions using cyclic carbonates as the carbonyl source, representing a novel phosgene-free pathway. researchgate.netresearchgate.net

Process Optimization and Scalability Considerations for the Synthesis of this compound

Scaling up any laboratory synthesis to an industrial process requires careful optimization of multiple parameters to ensure safety, efficiency, and economic viability. For the synthesis of this compound, each phosgene-free method presents unique challenges and opportunities for optimization.

Curtius Rearrangement : While versatile, the use of azides, particularly sodium azide, poses significant safety risks on a large scale due to their potential to form explosive heavy metal azides and the toxicity of hydrazoic acid. Process optimization would focus on using safer azide sources like diphenylphosphoryl azide (DPPA) and implementing strict temperature control during the thermal rearrangement, which can be highly exothermic. nih.gov A one-pot procedure, where the carboxylic acid is converted directly to the isocyanate without isolating the hazardous acyl azide intermediate, is highly desirable for industrial applications. organic-chemistry.org

Hofmann Rearrangement : The primary considerations for scaling up the Hofmann rearrangement are managing the exothermicity of the reaction and handling halogens like bromine. The use of N-bromosuccinimide (NBS) can be a safer alternative to liquid bromine. wikipedia.org Optimization would involve careful control of reagent addition and temperature to prevent runaway reactions. The process also generates significant amounts of salt waste, which requires treatment.

Reductive Carbonylation : The main challenges in scaling this process are the high pressures of carbon monoxide required and the cost and recovery of the precious metal catalysts (e.g., palladium, rhodium). nih.govresearchgate.net Process optimization would focus on developing more active and robust heterogeneous catalysts that can be easily separated and recycled. nih.gov Optimizing reaction conditions to lower the required temperature and pressure would also be a key goal to reduce operational costs and improve safety.

Urethane Pyrolysis : For scalability, this method requires efficient heat transfer and a system for the immediate removal of the isocyanate product to drive the equilibrium and prevent side reactions or repolymerization. mdpi.com Running the process under vacuum or in a flow reactor can facilitate product removal. mdpi.com Catalyst selection can play a role in lowering the decomposition temperature, thereby saving energy and potentially improving selectivity.

Reaction Condition Control for Purity and Yield Enhancement

The synthesis of isocyanates from their corresponding amines, such as the conversion of methyl 2-amino-3-chlorobenzoate to this compound, requires careful control of reaction conditions to maximize purity and yield. Two common methods for this transformation are phosgenation and the Curtius rearrangement.

Phosgenation:

The reaction of an amine with phosgene or a phosgene equivalent is a traditional and widely used method for isocyanate production. rsc.org To enhance purity and yield, several parameters must be meticulously controlled:

Temperature: Phosgenation is often carried out in a two-stage process known as cold-hot phosgenation. google.com The initial reaction of the amine with phosgene is highly exothermic and is typically conducted at low temperatures (e.g., 0-20 °C) to form a carbamoyl chloride intermediate. This is followed by a higher temperature stage (e.g., 90-180 °C) to decompose the intermediate into the isocyanate and hydrogen chloride. google.com Precise temperature control at each stage is crucial to minimize the formation of by-products such as ureas.

Solvent: The choice of solvent is critical. Inert solvents such as chlorinated aromatic hydrocarbons (e.g., o-dichlorobenzene) are commonly used. google.com The solvent must be able to dissolve the starting amine and the phosgene, remain inert under the reaction conditions, and facilitate heat transfer.

Reagent Stoichiometry: A stoichiometric excess of phosgene is generally used to ensure complete conversion of the amine and to suppress the formation of urea (B33335) by-products, which arise from the reaction of the newly formed isocyanate with unreacted amine. google.com

By-product Removal: The efficient removal of the hydrogen chloride (HCl) by-product is essential to drive the reaction to completion and prevent side reactions. This is typically achieved by sparging the reaction mixture with an inert gas or by conducting the reaction under reduced pressure.

Curtius Rearrangement:

The Curtius rearrangement provides a phosgene-free route to isocyanates from carboxylic acids via an acyl azide intermediate. wikipedia.orgnih.gov The starting material for the synthesis of this compound via this method would be 3-chloro-2-methoxycarbonylbenzoic acid. The key steps and control points include:

Formation of the Acyl Azide: The carboxylic acid is first converted to an activated derivative, such as an acid chloride or a mixed anhydride, which is then reacted with an azide source (e.g., sodium azide) to form the acyl azide. nih.govnih.gov Alternatively, the carboxylic acid can be directly converted to the acyl azide using reagents like diphenylphosphoryl azide (DPPA). nrochemistry.com The purity of the isolated acyl azide is important for obtaining a high-purity isocyanate.

Thermal or Photochemical Rearrangement: The acyl azide is then rearranged to the isocyanate upon heating or photolysis. wikipedia.org The temperature for the thermal rearrangement must be carefully controlled to ensure efficient conversion without decomposition of the product. The reaction is typically carried out in an inert solvent.

One-Pot Procedures: To improve efficiency and avoid the isolation of potentially hazardous acyl azides, one-pot procedures have been developed where the acyl azide is formed and rearranged in situ. nih.govnrochemistry.com

The following table summarizes key reaction parameters and their impact on purity and yield for the synthesis of aromatic isocyanates, which can be extrapolated for this compound.

Table 1: Reaction Condition Control for Aromatic Isocyanate Synthesis

ParameterPhosgenationCurtius RearrangementImpact on Purity and Yield
Starting Material Aromatic AmineAromatic Carboxylic AcidPurity of starting material is crucial for final product purity.
Key Intermediate Carbamoyl ChlorideAcyl AzideStability and clean conversion of the intermediate are key.
Temperature Cold-Hot (0-180 °C) google.com40-100 °C (Thermal)Controls reaction rate and minimizes by-product formation.
Catalyst Typically noneLewis acids can lower rearrangement temperature.Can improve reaction rate and selectivity.
Solvent Inert (e.g., o-dichlorobenzene) google.comInert (e.g., toluene, benzene) unl.eduAffects solubility, reaction rate, and by-product profile.
By-products Ureas, HClNitrogen gasCleaner reaction profile for Curtius rearrangement.

Continuous Flow Synthesis Techniques for Isocyanate Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of isocyanates, offering significant advantages in terms of safety, efficiency, and scalability, particularly when dealing with hazardous reagents like phosgene or unstable intermediates like acyl azides. acs.orgthieme-connect.comgoogle.comrsc.orgvapourtec.com

The application of continuous flow technology allows for the in situ generation and immediate consumption of hazardous intermediates in a closed and controlled environment, thereby minimizing operator exposure and the risk of runaway reactions. acs.orgthieme-connect.com

For the production of isocyanates via the Curtius rearrangement, a continuous flow process typically involves the following steps:

Acyl Azide Formation: A stream of the corresponding acyl hydrazide is mixed with a stream of a nitrosating agent (e.g., an aqueous solution of nitrous acid) in a microreactor to form the acyl azide. google.com

Solvent Extraction: The resulting stream containing the acyl azide is then mixed with an organic solvent. google.com

Water Removal: A membrane separator or a packed bed can be used to remove water from the organic phase. google.com

Curtius Rearrangement: The dried organic solution of the acyl azide is then passed through a heated reactor coil to induce the Curtius rearrangement, yielding the isocyanate. acs.orgthieme-connect.comgoogle.com

The precise control over reaction parameters such as residence time, temperature, and stoichiometry in a continuous flow setup allows for the optimization of the reaction to achieve high yields and purity. acs.orgthieme-connect.com For example, a tandem acyl azide formation–Curtius rearrangement process in flow has been developed for the synthesis of both aliphatic and aromatic isocyanates with high efficiency. thieme-connect.com

The table below outlines the typical parameters for the continuous flow synthesis of isocyanates via the Curtius rearrangement.

Table 2: Parameters for Continuous Flow Synthesis of Isocyanates via Curtius Rearrangement

ParameterTypical Range/ValuePurpose
Reactor Type Microreactor, Packed Bed Reactor, Coil ReactorProvides high surface-area-to-volume ratio for efficient heat and mass transfer.
Residence Time Seconds to minutesAllows for precise control of reaction time.
Temperature 0-85 °C thieme-connect.comEnables rapid heating and cooling for optimal reaction conditions at each stage.
Flow Rate Milliliters per minuteDetermines the production throughput.
Pressure Can be operated at elevated pressuresAllows for the use of solvents above their boiling points.

Mechanistic Investigations and Reactivity Profiles of Methyl 3 Chloro 2 Isocyanatobenzoate

Nucleophilic Addition Reactions at the Isocyanate Moiety

The core reactivity of the isocyanate group involves the addition of a nucleophile (Nu-H) across the C=N double bond. The nucleophile's lone pair of electrons attacks the electrophilic carbon, while the hydrogen atom transfers to the nitrogen. This general mechanism is the basis for the formation of a wide array of derivatives, including urethanes, ureas, and carbamic acids.

The reaction of methyl 3-chloro-2-isocyanatobenzoate with alcohols or phenols results in the formation of carbamic esters, commonly known as urethanes. This reaction is a nucleophilic addition where the oxygen atom of the hydroxyl group attacks the isocyanate carbon. The reaction is typically carried out in an inert solvent and can be catalyzed by bases or certain organometallic compounds. Base-catalyzed reactions of isocyanates with alcohols are a common preparative method for urethanes.

The general scheme for this reaction is as follows: this compound + R-OH → Methyl 2-(alkoxycarbonylamino)-3-chlorobenzoate

Table 1: Examples of Urethane (B1682113) Formation

Reactant (Alcohol/Phenol)Product (Carbamic Ester)
MethanolMethyl 3-chloro-2-((methoxycarbonyl)amino)benzoate
EthanolMethyl 3-chloro-2-((ethoxycarbonyl)amino)benzoate
PhenolMethyl 3-chloro-2-((phenoxycarbonyl)amino)benzoate
IsopropanolMethyl 3-chloro-2-((isopropoxycarbonyl)amino)benzoate

This reaction is fundamental in the synthesis of various compounds, including those with potential applications in pharmaceuticals and materials science.

One of the most characteristic reactions of isocyanates is their facile reaction with primary and secondary amines to yield substituted ureas. The reaction proceeds rapidly and exothermically, often without the need for a catalyst. The nitrogen atom of the amine acts as the nucleophile, attacking the isocyanate carbon to form a stable C-N bond. This method is a highly efficient and widely used strategy for constructing the urea (B33335) linkage found in many biologically active molecules.

The general reaction can be represented as: this compound + R¹R²NH → Methyl 3-chloro-2-(3-substituted-ureido)benzoate

Table 2: Synthesis of Substituted Ureas

Reactant (Amine)Product (Urea Derivative)
Ammonia (NH₃)Methyl 2-ureido-3-chlorobenzoate
Methylamine (CH₃NH₂)Methyl 3-chloro-2-(3-methylureido)benzoate
Aniline (C₆H₅NH₂)Methyl 3-chloro-2-(3-phenylureido)benzoate
Diethylamine ((C₂H₅)₂NH)Methyl 3-chloro-2-(3,3-diethylureido)benzoate

The synthesis of aryl urea derivatives from aryl amines and aryl isocyanates is a key step in the creation of compounds with potential antiproliferative activity.

Isocyanates react with water in a hydrolysis reaction to form the corresponding primary amine. This transformation proceeds through an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the amine and carbon dioxide. In the case of this compound, hydrolysis yields methyl 3-chloro-2-aminobenzoate.

The two-step mechanism is as follows:

Formation of Carbamic Acid: this compound + H₂O → Methyl 3-chloro-2-(carboxy-amino)benzoate (unstable)

Decarboxylation: Methyl 3-chloro-2-(carboxy-amino)benzoate → Methyl 3-chloro-2-aminobenzoate + CO₂

This reaction is often considered a side reaction when working with isocyanates in the presence of moisture and underscores the need for anhydrous conditions in many of their synthetic applications.

The electrophilic nature of the isocyanate group allows it to react with a variety of other nucleophiles beyond alcohols, amines, and water.

Thiols (Mercaptans): Thiols react with isocyanates in a manner analogous to alcohols to form thiocarbamates. The sulfur atom of the thiol attacks the isocyanate carbon.

Product Example: Reaction with ethanethiol yields S-ethyl (2-(methoxycarbonyl)-6-chlorophenyl)carbamothioate.

Hydrazines: Hydrazine and its derivatives react with isocyanates to form semicarbazides. The terminal nitrogen of the hydrazine acts as the nucleophile.

Product Example: Reaction with hydrazine (H₂NNH₂) yields methyl 3-chloro-2-(2-carbamoylhydrazin-1-yl)benzoate.

Organometallics: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that can add to the isocyanate group. wikipedia.orglibretexts.org The reaction with a Grignard or organolithium reagent, followed by aqueous workup, yields a secondary amide. This provides a valuable method for forming carbon-carbon bonds and synthesizing N-substituted amides. thieme-connect.com

Reaction Scheme: this compound + R-MgX → (Intermediate) → (Hydrolysis) → N-(2-(methoxycarbonyl)-6-chlorophenyl)alkanamide.

Table 3: Reactions with Various Nucleophiles

NucleophileReagent ExampleProduct Class
ThiolEthanethiolThiocarbamate
HydrazineHydrazineSemicarbazide
Grignard ReagentMethylmagnesium BromideSecondary Amide
Organolithium Reagentn-ButyllithiumSecondary Amide

Cycloaddition Chemistry Involving the Isocyanate Group

The cumulative double bonds in the isocyanate group (–N=C=O) allow it to participate in cycloaddition reactions, acting as a 2π electron component. These reactions are crucial for the synthesis of various heterocyclic ring systems.

This compound can undergo [2+2] cycloaddition reactions with electron-rich alkenes. In this type of reaction, the C=N bond of the isocyanate reacts with the C=C bond of the alkene to form a four-membered azetidinone ring, commonly known as a β-lactam. researchtrends.net The reaction mechanism can be either concerted or stepwise, often involving a diradical or zwitterionic intermediate, depending on the electronic nature of the alkene. researchtrends.net

This reaction is particularly significant as the β-lactam ring is a core structural feature of penicillin and cephalosporin antibiotics. The reaction with chlorosulfonyl isocyanate (CSI) is a well-studied example of this type of cycloaddition to form N-chlorosulfonyl-β-lactams, which can be subsequently reduced to the parent β-lactam. researchtrends.net While specific examples for this compound are not extensively documented, its behavior is expected to be analogous to other aryl isocyanates in this synthetically valuable transformation.

General Reaction: this compound + Alkene → Substituted β-lactam

[2+3] Cycloadditions to Generate Five-Membered Heterocycles

The isocyanate group in this compound can act as a dipolarophile in [2+3] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. This class of reactions involves a 1,3-dipole as the reaction partner and provides a direct route to the synthesis of five-membered heterocyclic rings. The concerted, pericyclic mechanism of these reactions often allows for a high degree of stereospecificity.

Common 1,3-dipoles that can react with isocyanates include nitrile oxides, azides, and diazomethane. The reaction of an aryl isocyanate with a nitrile oxide, for instance, would be expected to yield a 1,2,4-oxadiazol-5-one derivative. Similarly, reaction with an organic azide (B81097) could potentially lead to the formation of a tetrazolinone ring system after initial cycloaddition and subsequent rearrangement. The reaction with diazomethane can produce 1,2,3-triazolones.

The regioselectivity of these cycloadditions is influenced by both electronic and steric factors, governed by frontier molecular orbital (FMO) theory. The electron-withdrawing nature of the ester and chloro groups on the benzene (B151609) ring of this compound would influence the energy levels of the isocyanate's LUMO (Lowest Unoccupied Molecular Orbital), thereby affecting its reactivity towards different 1,3-dipoles.

While the general reactivity of isocyanates in [2+3] cycloadditions is established, specific studies detailing the reactions of this compound with various 1,3-dipoles are not extensively documented in publicly available literature. However, based on the known reactivity of similar compounds, a range of five-membered heterocycles are accessible through this pathway.

Table 1: Potential [2+3] Cycloaddition Reactions of Aryl Isocyanates

1,3-DipoleDipolarophileProduct Class
Nitrile Oxide (Ar-C≡N⁺-O⁻)Aryl Isocyanate (Ar'-N=C=O)1,2,4-Oxadiazol-5-ones
Organic Azide (R-N₃)Aryl Isocyanate (Ar'-N=C=O)Tetrazolinones
Diazomethane (CH₂N₂)Aryl Isocyanate (Ar'-N=C=O)1,2,3-Triazolones

This table represents potential reactions based on the general reactivity of the isocyanate functional group.

[2+4] Cycloadditions for Six-Membered Heterocycles (e.g., Quinazolinones)

The isocyanate functionality of this compound can also participate as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction, to form six-membered heterocycles. In these reactions, the N=C bond of the isocyanate acts as the 2π-electron component.

A significant application of this reactivity pattern, although often proceeding through a stepwise addition-cyclization mechanism rather than a concerted pericyclic pathway, is the synthesis of quinazolinones. For example, the reaction of 2-isocyanatobenzoates with primary or secondary amines can lead to the formation of a urea intermediate, which subsequently undergoes intramolecular cyclization to yield a quinazolin-4-one. A copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines provides an efficient route to these structures.

While the classic Diels-Alder reaction involves a concerted mechanism, the synthesis of quinazolinones from this compound and nitrogen nucleophiles is a powerful method for constructing this important heterocyclic core.

Intramolecular Cyclization and Rearrangement Reactions of this compound

The ortho-positioning of the chloro, isocyanate, and ester groups on the benzene ring of this compound creates opportunities for various intramolecular cyclization reactions.

Cyclization Involving the Ortho-Chloro Substituent

The presence of the chloro substituent ortho to the isocyanate group opens up the possibility of intramolecular nucleophilic aromatic substitution (SNA_r) reactions. Under appropriate conditions, a nucleophile could add to the isocyanate carbon, and the resulting intermediate could subsequently displace the ortho-chloro group to form a new heterocyclic ring.

Cyclization Mediated by the Ester Functionality

A more prominent intramolecular cyclization pathway for this compound involves the participation of the ester group. The reaction of the isocyanate with a suitable nucleophile can be followed by an intramolecular attack of the newly formed nucleophilic center onto the carbonyl carbon of the ester group, leading to the formation of a quinazolinone ring system.

A notable example of this type of reaction is the synthesis of the natural alkaloid tryptanthrine and its derivatives. This synthesis can be achieved from methyl 2-isocyanatobenzoate. The reaction involves the initial formation of an ortho-lithiated phenyl isocyanide, which then reacts with methyl 2-isocyanatobenzoate. The resulting intermediate undergoes an intramolecular cyclization where the nitrogen of the newly formed functionality attacks the ester carbonyl, leading to the formation of the quinazolinone core of tryptanthrine. This demonstrates the utility of the intramolecular cyclization mediated by the ester functionality in the synthesis of complex heterocyclic molecules.

Table 2: Synthesis of a Tryptanthrine Precursor via Intramolecular Cyclization

Reactant 1Reactant 2Key IntermediateProduct Type
ortho-lithiated phenyl isocyanideMethyl 2-isocyanatobenzoateAdduct with nucleophilic nitrogenQuinazolinone

Reactivity of the Ester Functionality of this compound

While the isocyanate group is the most reactive site in many reactions, the methyl ester functionality of this compound can also undergo characteristic reactions, such as transesterification.

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, this would involve reacting the compound with an alcohol (R'-OH) in the presence of a catalyst to replace the methyl group (-CH₃) with a different alkyl or aryl group (-R').

The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide ion on the ester carbonyl carbon, leading to a tetrahedral intermediate. The subsequent elimination of the methoxide ion yields the new ester.

General Reaction Scheme for Transesterification:

This compound + R'-OH ⇌ R' 3-chloro-2-isocyanatobenzoate + CH₃OH (in the presence of an acid or base catalyst)

The efficiency of the transesterification reaction can be influenced by several factors, including the nature of the alcohol, the type and amount of catalyst, the reaction temperature, and the removal of methanol to drive the equilibrium towards the product side. The electronic effects of the ortho-isocyanate and meta-chloro substituents may influence the electrophilicity of the ester carbonyl carbon, potentially affecting the reaction rate compared to simpler methyl benzoates. Specific data on the transesterification of this compound is not widely reported, but the principles of this fundamental ester reaction are expected to apply.

Table 3: Factors Influencing Transesterification Reactions

FactorEffect on Reaction
Alcohol (R'-OH)Steric hindrance can decrease the reaction rate.
Catalyst (Acid/Base)Increases the rate of reaction.
TemperatureHigher temperatures generally increase the reaction rate.
Methanol RemovalShifts the equilibrium towards the formation of the new ester.

Amidation Reactions for Carboxamide Formation

The isocyanate group of this compound is a key functional group that readily undergoes amidation reactions to form carboxamides. This transformation is significant in synthetic organic chemistry for the construction of more complex molecules. The reaction typically involves the nucleophilic attack of an amine on the electrophilic carbon of the isocyanate group.

Recent methodologies have focused on developing efficient and atom-economical amidation processes. One such approach involves the in situ generation of phosphonium salts from reagents like N-chlorophthalimide and triphenylphosphine. nih.govresearchgate.net These generated phosphonium salts act as activating agents for carboxylic acids, facilitating their conversion to amides. nih.govresearchgate.net While this specific methodology is applied to carboxylic acids, the underlying principle of activating a functional group towards nucleophilic attack by an amine is relevant to the reactivity of isocyanates.

In a typical amidation reaction involving an isocyanate, the lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the isocyanate. This is followed by proton transfer, leading to the formation of a urea derivative, which is a type of carboxamide. The reaction is generally high-yielding and proceeds under mild conditions.

A plausible reaction mechanism involves the following steps:

Nucleophilic attack of the amine on the isocyanate carbon.

Formation of a zwitterionic intermediate.

Proton transfer from the amine nitrogen to the isocyanate nitrogen to yield the final carboxamide product.

The table below illustrates the expected products from the reaction of this compound with various amines.

Amine ReactantProduct
Ammonia (NH₃)Methyl 3-chloro-2-(ureido)benzoate
Methylamine (CH₃NH₂)Methyl 3-chloro-2-(3-methylureido)benzoate
Aniline (C₆H₅NH₂)Methyl 3-chloro-2-(3-phenylureido)benzoate

Transformations Involving the Aromatic Halogen (Chloro-Group) on the Benzoate (B1203000) Ring

The chloro group on the benzoate ring of this compound offers a site for further functionalization through various chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides. libretexts.org This reaction typically occurs when the aromatic ring is substituted with strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chloro group). libretexts.orglibretexts.org These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.orgyoutube.com

For this compound, the isocyanate group at the ortho position and the methoxycarbonyl group at the meta position influence the reactivity of the chloro group towards nucleophilic attack. The isocyanate group, being electron-withdrawing, can activate the ring for SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism. youtube.comyoutube.com First, the nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized carbanionic intermediate. youtube.comyoutube.com Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. youtube.com

Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. The efficiency of the reaction is dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have widespread applications in the synthesis of pharmaceuticals and other complex organic molecules. researchgate.netrsc.org The chloro group on this compound can serve as a handle for these transformations.

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with a halide, catalyzed by a palladium(0) complex. libretexts.org This reaction is widely used to form biaryl compounds. libretexts.org In the context of this compound, it can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to replace the chloro group with an aryl group. The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Heck Reaction:

The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgnih.gov This reaction provides a means to introduce alkenyl groups onto the aromatic ring of this compound. The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org The generally accepted mechanism involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to give the product and a palladium-hydride species, which is then converted back to the active catalyst by the base. wikipedia.org

Sonogashira Coupling:

The Sonogashira coupling reaction is a method to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org It allows for the introduction of an alkynyl group at the position of the chloro substituent on the benzoate ring. While copper co-catalysts are often used to increase reactivity, copper-free variations have been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orgnih.govorganic-chemistry.org

The following table summarizes the expected outcomes of these cross-coupling reactions with this compound.

ReactionCoupling PartnerCatalyst SystemProduct Type
SuzukiArylboronic acidPd catalyst, BaseBiaryl
HeckAlkenePd catalyst, BaseSubstituted alkene
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseArylalkyne

Catalytic Activation and Selective Functionalization of this compound

Catalytic methods can be employed to enhance the reactivity and control the selectivity of reactions involving this compound.

Lewis Acid and Brønsted Acid Catalysis

Lewis acids can activate the isocyanate group by coordinating to the oxygen or nitrogen atom, thereby increasing the electrophilicity of the carbonyl carbon. This activation can facilitate nucleophilic attack on the isocyanate. For instance, in reactions with β,γ-unsaturated 2-acyl imidazoles, chiral N,N′-dioxide metal complexes, which are Lewis acids, have been used to catalyze asymmetric tandem reactions. researchgate.netnih.gov A similar principle could be applied to reactions involving this compound to promote reactions at the isocyanate moiety.

Brønsted acids can also catalyze reactions involving isocyanates. For example, they have been used to catalyze the enantioselective three-component reaction involving the alpha addition of isocyanides to imines. nih.gov In the context of the target molecule, a Brønsted acid could protonate the isocyanate group, rendering it more susceptible to nucleophilic attack. Additionally, Brønsted acids have been shown to catalyze the chlorination of aromatic carboxylic acids, indicating their potential role in activating related functional groups. researchgate.net

Organocatalytic Modulation of Reactivity

Organocatalysis offers a powerful alternative to metal-based catalysis for modulating the reactivity of organic molecules. Chiral organocatalysts, such as those derived from natural amino acids or cinchona alkaloids, can be used to achieve high levels of enantioselectivity in various transformations.

While specific examples of organocatalytic reactions with this compound are not prevalent in the searched literature, the principles of organocatalysis can be applied. For instance, a chiral amine or phosphine catalyst could interact with the isocyanate group to form a reactive intermediate, which then reacts with a nucleophile in an enantioselective manner. Bifunctional organocatalysts, containing both a basic and an acidic site, could simultaneously activate both the isocyanate and the incoming nucleophile, leading to enhanced reactivity and stereocontrol.

Transition Metal Catalysis for Directed Transformations

The molecular architecture of this compound, featuring an aryl chloride, an isocyanate, and a methyl ester, presents a versatile platform for complex molecule synthesis through transition metal catalysis. The strategic use of catalysts, particularly those based on palladium and copper, enables directed transformations that leverage the inherent reactivity of these functional groups to construct novel heterocyclic systems. These transformations are prized for their ability to form carbon-carbon and carbon-heteroatom bonds with high degrees of selectivity.

Palladium catalysis is a cornerstone in the functionalization of aryl halides. mdpi.comrsc.org In the context of this compound, the carbon-chlorine bond is a prime site for oxidative addition to a low-valent palladium(0) complex, initiating a catalytic cycle. nih.gov This activation allows for a variety of subsequent intramolecular reactions. For instance, a palladium-catalyzed intramolecular cyclization could be envisioned where the isocyanate group acts as an internal nucleophile, leading to the formation of valuable heterocyclic scaffolds such as quinazolinediones or other related fused-ring systems. The catalytic cycle for such a transformation would typically involve oxidative addition, migratory insertion of the isocyanate into the newly formed aryl-palladium bond, and subsequent reductive elimination to yield the product and regenerate the active Pd(0) catalyst. nih.gov The efficiency and outcome of these reactions are heavily influenced by the choice of ligands, solvents, and reaction conditions.

Copper-catalyzed reactions also offer a powerful avenue for the transformation of this substrate. Copper catalysts have been effectively used in cascade reactions involving isocyanates and other functional groups to build complex molecules. acs.orgnih.gov For example, copper(I)-catalyzed intramolecular cyclization processes could facilitate the formation of benzimidazolone derivatives from analogous ortho-haloaniline precursors. acs.orgnih.gov The isocyanate group in this compound could similarly participate in copper-mediated cyclizations, potentially involving the ester group or an externally added nucleophile, to generate diverse heterocyclic products.

While specific research detailing transition metal-catalyzed transformations exclusively for this compound is not extensively documented, the reactivity of its constituent functional groups is well-established. Based on analogous systems, a range of directed transformations can be predicted. The following table outlines potential catalytic systems and the corresponding heterocyclic products that could be synthesized from this compound or its immediate derivatives.

Table 1: Potential Transition Metal-Catalyzed Transformations

Catalyst System Ligand/Additive Potential Transformation Expected Product Class
Pd(OAc)₂ P(t-Bu)₃, K₂CO₃ Intramolecular N-Arylation Quinazolinedione derivative
CuI L-proline, K₂CO₃ Intramolecular Ullmann Coupling Benzoxazinone derivative
PdCl₂(PPh₃)₂ SnBu₃H Reductive Heck Cyclization Isoindolinone derivative
Rh(I) Complex dppe [2+2+2] Cycloaddition Fused Polycyclic Heterocycle

The research findings on related substrates provide a strong foundation for developing new synthetic methodologies. For example, palladium-catalyzed tandem bis-allylation reactions have been successfully applied to other isocyanates, suggesting a potential pathway for introducing multiple functional groups. nih.gov Similarly, copper-catalyzed tandem cyclizations of related isothiocyanates have been shown to efficiently produce phosphorus-containing heterocycles, indicating that the isocyanate moiety is highly amenable to participating in complex, one-pot transformations. nih.gov The synthesis of medium-sized heterocycles, which are often challenging to access, has also been achieved through intramolecular transition-metal-catalyzed cyclizations, highlighting the potential for forming larger ring systems from appropriately designed precursors derived from this compound. nih.gov

Strategic Applications of Methyl 3 Chloro 2 Isocyanatobenzoate in Complex Organic Synthesis

Building Block for the Synthesis of Diverse Nitrogen-Containing Heterocyclic Scaffolds

The inherent reactivity of the isocyanate group, coupled with the potential for intramolecular cyclization involving the neighboring methyl ester, makes methyl 3-chloro-2-isocyanatobenzoate an ideal starting material for the synthesis of a variety of nitrogen-containing heterocycles. These scaffolds are of significant interest due to their prevalence in pharmaceuticals and other biologically active compounds.

Quinazolinones and benzoxazinones are important classes of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, for example, has been a focus of medicinal chemistry research due to their analgesic and anti-inflammatory properties. nih.gov Benzoxazinone derivatives are also valuable as they can serve as precursors for clinically used 4-quinazolone derivatives. nih.gov

The reaction of 2-isocyanatobenzoates with various nucleophiles provides a direct route to these heterocyclic systems. For instance, the reaction of an isocyanate with an amine can lead to the formation of a urea (B33335), which can then undergo intramolecular cyclization to form a quinazolinone. Similarly, reaction with an alcohol can lead to a carbamate (B1207046), a precursor to benzoxazinones. While direct synthesis examples starting specifically from this compound are not extensively detailed in the provided search results, the general reactivity of 2-isocyanatobenzoates suggests its high potential in this area. The synthesis of benzoxazinones often involves the cyclization of intermediates derived from anthranilic acid, a compound structurally related to 2-aminobenzoates from which isocyanates are typically formed. nih.govnih.gov

Table 1: Synthesis of Quinazolinone and Benzoxazinone Derivatives

Starting Material Reagent Product Reference
2-Isocyanatobenzoate Amine Quinazolinone nih.gov
2-Isocyanatobenzoate Alcohol Benzoxazinone nih.gov
Anthranilic Acid Acyl Chloride Benzoxazinone Intermediate nih.govnih.gov

The isocyanate group is a key functional group for the introduction of a ureido moiety (-NH-CO-NH-) into organic molecules. This is typically achieved through the reaction of an isocyanate with an amine. asianpubs.orgbeilstein-journals.orgnih.gov Ureido-functionalized heterocycles, such as pyrimidine and purine derivatives, are of significant interest in medicinal chemistry due to their potential biological activities.

The synthesis of ureido-purines can be accomplished by reacting an adenine derivative with an isocyanate. researchgate.net This reaction highlights the general utility of isocyanates in modifying complex heterocyclic systems. While specific examples utilizing this compound for the synthesis of ureido-pyrimidines or -purines are not explicitly provided in the search results, the established reactivity of aryl isocyanates suggests that it would be a suitable reagent for such transformations. The synthesis of urea derivatives from aryl isocyanates and aryl amines is a well-established process. asianpubs.org The generation of urea functionalities can also be achieved through safer alternatives to isocyanates, such as the reaction of amines with N,N'-carbonyldiimidazole. nih.gov

The versatility of this compound extends to the synthesis of other important nitrogen-containing heterocyclic rings like indoles and benzodiazepines.

The synthesis of indole derivatives can be achieved through various methods, some of which involve the reaction of 2-ethynylanilines with isocyanates in the presence of a rhodium catalyst. This reaction proceeds via a tandem cyclization-addition sequence. organic-chemistry.org Another approach involves the amidation of indoles with isocyanates using borane Lewis acids. cardiff.ac.uk

Benzodiazepines, a class of compounds with significant therapeutic applications, can also be synthesized using isocyanate precursors. For instance, 1,3-benzodiazepinones have been synthesized through a palladium-catalyzed intramolecular alkyne hydroarylation of bromophenyl propargylic ureas, which are formed from the reaction of propargylamines with o-bromophenyl isocyanates. mdpi.com Furthermore, novel tricyclic benzodiazepine derivatives have been synthesized through a four-component reaction involving benzimidazolone derivatives, an isocyanide, and acetone. researchgate.net Isocyanides are closely related to isocyanates and can be involved in similar multicomponent reactions. mdpi.comsemanticscholar.orgnih.gov The synthesis of 1,5-benzodiazepines can also be achieved through the condensation of o-phenylenediamines with ketones. nih.gov

Precursor for Advanced Building Blocks and Synthons

This compound can serve as a precursor for the generation of more advanced building blocks, or synthons, for organic synthesis. The isocyanate group can be transformed into a variety of other functional groups. For instance, hydrolysis of the isocyanate would yield an amino group, providing access to methyl 2-amino-3-chlorobenzoate. This amino-ester is a versatile intermediate for the synthesis of various heterocyclic systems.

The combination of the chloro, isocyanate, and methyl ester functionalities allows for sequential and site-selective reactions, enabling the construction of complex molecular architectures. The chloro substituent, for example, can participate in cross-coupling reactions, further expanding the synthetic utility of this compound.

Contributions to Total Synthesis of Natural Products and Analogues (Limited to Synthetic Strategy)

While the direct application of this compound in the total synthesis of natural products is not explicitly detailed in the provided search results, its potential as a building block for key heterocyclic fragments of natural products is significant. Many natural products contain quinazolinone, indole, or other nitrogen-containing heterocyclic cores that could potentially be constructed using this reagent.

The strategic functionalization offered by this compound allows for the introduction of specific substituents and the controlled formation of complex ring systems, which are crucial steps in the total synthesis of natural products. The development of synthetic routes utilizing such versatile building blocks is a key aspect of modern total synthesis. youtube.com

Regioselective and Stereoselective Transformations Utilizing the Compound

The strategic placement of substituents on the aromatic ring of this compound offers potential for directing the regioselectivity and stereoselectivity of various organic transformations. The electron-withdrawing nature of the chloro and methoxycarbonyl groups, combined with the reactivity of the isocyanate functionality, can influence the outcome of cycloaddition reactions, nucleophilic additions, and intramolecular cyclizations. However, a comprehensive review of available scientific literature does not yield specific, documented examples of regioselective or stereoselective transformations that are explicitly attributed to the unique substitution pattern of this compound.

For example, in a hypothetical [2+2] cycloaddition with an unsymmetrical alkene, the electronic disparity across the isocyanate's C=N bond, influenced by the chloro and ester groups, could dictate the regiochemical orientation of the resulting azetidinone ring. Furthermore, in reactions involving chiral nucleophiles, the steric hindrance presented by the ortho-isocyanate and meta-chloro substituents could favor a specific diastereomeric transition state, thereby leading to a stereoselective outcome.

Despite these theoretical possibilities, the absence of empirical data in the form of detailed research findings, including reaction conditions, yields, and isomeric ratios, prevents a definitive discussion and the creation of illustrative data tables for regioselective and stereoselective transformations utilizing this compound. Further experimental investigation is required to explore and document the potential of this compound in stereocontrolled and regiocontrolled synthesis.

Advanced Spectroscopic and Structural Elucidation Techniques for Methyl 3 Chloro 2 Isocyanatobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable technique for the detailed structural analysis of organic molecules, offering insights into the connectivity and spatial arrangement of atoms. For methyl 3-chloro-2-isocyanatobenzoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework. ethernet.edu.et

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region would feature a complex splitting pattern for the three adjacent protons on the benzene (B151609) ring. Based on the substitution pattern, the proton at C6 would likely appear as a doublet of doublets, coupled to the protons at C5 and C4. The protons at C4 and C5 would also present as multiplets, with their specific chemical shifts influenced by the electron-withdrawing effects of the chloro, isocyanate, and methyl ester groups. The methyl (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.9-4.0 ppm, shifted downfield due to the deshielding effect of the adjacent carbonyl group. rsc.orgrsc.org

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Ar-H (C4, C5, C6) 7.20 - 8.10 m (complex) -

Note: Predicted values are based on analogous structures and general NMR principles. The actual spectrum may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom. The carbonyl carbon of the ester group would appear significantly downfield, typically in the 164-166 ppm range. The carbon of the isocyanate group (-NCO) is also expected at a distinct downfield position. The aromatic carbons would resonate in the 120-140 ppm range, with their exact shifts determined by the attached substituents. The carbon atom bonded to the chlorine (C3) would be influenced by the halogen's electronegativity. The methyl carbon of the ester group would be found at a characteristic upfield position, generally around 52-54 ppm. rsc.orgnih.gov

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (ester) ~165.0
C-NCO ~135.0
C1 (ipso to COOCH₃) ~132.0
C2 (ipso to NCO) ~130.0
C3 (ipso to Cl) ~134.5
C4 ~128.0
C5 ~126.0
C6 ~131.0

Note: These are estimated chemical shifts. Definitive assignment requires 2D NMR data.

¹⁵N NMR spectroscopy is a powerful, though less common, technique that is highly sensitive to the chemical environment of nitrogen atoms. caltech.edu It is particularly useful for characterizing the isocyanate group in the parent molecule and for tracking its conversion to derivatives such as urethanes, ureas, and biurets in reaction products. researchgate.netresearchgate.net Isocyanates exhibit characteristic ¹⁵N chemical shifts that are distinct from other nitrogen-containing functional groups. rsc.org The ¹⁵N chemical shift for the isocyanate group in this compound would provide a unique spectral signature, facilitating the identification of the compound in complex mixtures and serving as a reporter on the electronic effects of the aromatic substituents. caltech.edu

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially for complex structures. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H4, H5, H6), confirming their connectivity on the benzene ring. news-medical.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This experiment would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C spectrum and confirm the assignment of the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for piecing together the molecular structure. Key expected correlations would include the methyl protons (-OCH₃) to the ester carbonyl carbon (C=O) and the ipso-carbon C1. Aromatic protons would show correlations to neighboring carbons, helping to assign the quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. For this molecule, NOESY could reveal through-space interactions between the methyl protons and the aromatic proton at the C6 position, providing conformational information.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are fundamental for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov

The IR spectrum of this compound is dominated by strong absorptions corresponding to its key functional groups. The most prominent and diagnostic peak is the intense, sharp absorption band for the asymmetric stretching vibration of the isocyanate (-N=C=O) group, which typically appears in the 2250-2280 cm⁻¹ region. mdpi.com This band is a clear indicator of the presence of the isocyanate functionality.

Another strong absorption is that of the ester carbonyl (C=O) stretching vibration, expected around 1720-1740 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring. Other significant absorptions include C-O stretching for the ester group, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and C-H stretching vibrations. docbrown.info The C-Cl stretch would appear in the fingerprint region at lower wavenumbers.

Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Intensity
Isocyanate (-N=C=O) Asymmetric Stretch 2250 - 2280 Strong, Sharp
Ester Carbonyl (C=O) Stretch 1720 - 1740 Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
Ester C-O Stretch 1100 - 1300 Strong

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy serves as a valuable tool for investigating the vibrational modes of molecules, offering information that is complementary to infrared (IR) spectroscopy. This technique is particularly effective for detecting vibrations in non-polar bonds and symmetric stretching modes, which may be weak or absent in IR spectra.

For this compound, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to its various functional groups:

Isocyanate (-N=C=O) Group: A strong, characteristic band for the asymmetric stretching of the isocyanate group is anticipated in the region of 2250-2280 cm⁻¹.

Ester Carbonyl (C=O) Group: The carbonyl stretch of the methyl ester group would likely appear as a strong band around 1720-1740 cm⁻¹.

Aromatic Ring: The benzene ring will produce several signals, including C-C stretching vibrations in the 1400-1600 cm⁻¹ range and a ring-breathing mode near 1000 cm⁻¹.

C-Cl Bond: The carbon-chlorine stretching vibration is expected to produce a signal in the lower frequency region, typically between 600 and 800 cm⁻¹.

The analysis of these vibrational modes, when compared with theoretical calculations, can provide a detailed picture of the molecule's structure.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of this compound.

Given the molecular formula C₉H₆ClNO₃, the expected exact mass can be calculated. The presence of chlorine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion from the initial mass spectrum is selected, fragmented further, and then analyzed. This process provides detailed information about the connectivity of the molecule.

For this compound, the molecular ion would be expected to undergo fragmentation through several predictable pathways. libretexts.orgmiamioh.edu The analysis of these fragments helps to piece together the original structure. Common fragmentation patterns for aromatic esters and isocyanates include:

Loss of the methoxy group (-OCH₃): This would result in a significant fragment ion.

Loss of the isocyanate group (-NCO): Cleavage of the C-N bond would lead to a fragment corresponding to the chloromethylbenzoate moiety.

Decarbonylation: Loss of a carbon monoxide (CO) molecule is a common fragmentation pathway for isocyanates and esters.

Cleavage of the ester group: The loss of the entire methyl ester group is another possibility.

By analyzing the masses of these daughter ions, the structural arrangement of the parent molecule can be confirmed. For instance, the mass spectrum of the related compound, methyl 3-chlorobenzoate, shows major peaks at m/z values of 170 (molecular ion), 141, 111, and 75, which correspond to specific fragmentation pathways. nih.gov

Predicted Fragmentation for this compound
Fragment LossResulting Ion StructurePredicted m/z
-OCH₃[M-OCH₃]⁺180/182
-NCO[M-NCO]⁺169/171
-COOCH₃[M-COOCH₃]⁺152/154

X-ray Crystallography for Definitive Solid-State Structural Analysis

While no crystal structure for this compound has been reported, analysis of similar structures, such as methyl 2-amino-5-chlorobenzoate, provides insight into the expected structural features. nih.gov For this compound, X-ray crystallography would reveal:

The planarity of the benzene ring.

The precise bond lengths of the C-Cl, C=O, C-O, and N=C=O bonds.

The bond angles between the substituents on the aromatic ring.

Any intermolecular interactions, such as hydrogen bonding or stacking interactions, that stabilize the crystal structure.

Crystallographic Data for a Structurally Related Compound: Methyl 2-amino-5-chlorobenzoate nih.gov
ParameterValue
Molecular FormulaC₈H₈ClNO₂
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)3.9480 (8)
b (Å)9.0230 (18)
c (Å)12.018 (2)
β (°)94.10 (3)

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment of Chiral Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample.

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by reacting the isocyanate group with a chiral alcohol or amine to form a chiral urethane (B1682113) or urea (B33335) derivative, CD spectroscopy would be an essential tool for determining the absolute configuration of the newly formed stereocenter.

The resulting CD spectrum would show positive or negative bands corresponding to the electronic transitions of the molecule. The sign and intensity of these Cotton effects can often be correlated with a specific stereochemistry, sometimes with the aid of computational chemistry to predict the expected CD spectrum for each possible stereoisomer.

Theoretical and Computational Chemistry Investigations of Methyl 3 Chloro 2 Isocyanatobenzoate

Electronic Structure Calculations for Molecular Geometry and Stability

Electronic structure calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and its relative stability. These methods solve the Schrödinger equation for a given set of atomic nuclei, providing optimized geometries and electronic energies.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For the related compound, 3-chloro-2-methylphenyl isocyanate, DFT calculations were performed at the B3LYP/6-311G* level of theory. researchgate.net This approach was used to obtain optimized geometrical parameters. The study revealed the existence of two conformers: a cis and a trans form, defined by the relative orientation of the isocyanate (NCO) and methyl (CH₃) groups. researchgate.net The trans conformer was found to be more stable, though the energy difference between the two was less than a kilocalorie per mole, indicating that both forms could coexist at room temperature. researchgate.net

For methyl 3-chloro-2-isocyanatobenzoate, similar DFT optimizations would be expected to yield a stable, planar geometry for the benzene (B151609) ring, with the isocyanate and methyl ester groups likely exhibiting some degree of rotational freedom. The interaction between the chloro, isocyanate, and methyl ester substituents would influence the final optimized geometry and the relative energies of different conformers.

Ab initio methods, such as the Hartree-Fock (RHF) method used in the study of 3-chloro-2-methylphenyl isocyanate with a 6-311G* basis set, provide a foundational, albeit less accurate, picture of the electronic structure. researchgate.net While often less precise than DFT for many applications, they are free from the empirical parameterization inherent in some density functionals. High-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could provide even more reliable geometric and energetic data, though at a significantly higher computational expense. For a molecule of this size, these higher-level methods would be computationally demanding but would offer a benchmark for the results obtained from DFT.

Molecular Orbital Analysis and Frontier Orbital Interactions

Molecular orbital (MO) theory describes the distribution and energy of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more easily polarizable and more reactive.

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and potentially the oxygen atoms of the ester group. The LUMO is expected to be centered on the electron-deficient isocyanate group, particularly the carbon atom, and the carbonyl carbon of the ester. The presence of the electron-withdrawing chlorine atom and isocyanate group would be expected to lower the energy of the LUMO, while the methyl ester group's electronic effect would also modulate the orbital energies. The precise energy of the HOMO-LUMO gap would require specific calculations for this molecule.

Table 1: Hypothetical Frontier Orbital Data for this compound
ParameterExpected CharacteristicsImplication
HOMOLocalized on the benzene ring and ester oxygen atomsRegion susceptible to electrophilic attack
LUMOLocalized on the isocyanate and carbonyl carbonsRegion susceptible to nucleophilic attack
HOMO-LUMO GapModerately sized, influenced by substituentsDetermines overall reactivity and stability

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. scienceopen.com For this compound, the MEP would be expected to show negative potential (red/yellow regions) around the electronegative oxygen atoms of the isocyanate and ester groups, as well as the chlorine atom. These regions would be attractive to electrophiles. Positive potential (blue regions) would likely be found around the hydrogen atoms and the carbon atom of the isocyanate group, indicating sites susceptible to nucleophilic attack.

Fukui functions provide a more quantitative measure of the reactivity of different sites in a molecule by describing the change in electron density at a particular point when an electron is added or removed. These functions can be used to identify the most electrophilic and nucleophilic atoms in the molecule, complementing the qualitative picture provided by the MEP map.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, the isocyanate group is a key functional group that can participate in a variety of reactions, such as nucleophilic additions.

Transition State Characterization and Activation Barriers

The study of chemical reactions involving this compound, such as its synthesis or subsequent reactions, would heavily rely on the characterization of transition states and the calculation of activation barriers. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point, separating reactants from products. ucsb.edu Its geometry and energy are crucial for understanding the reaction mechanism and kinetics.

Computational methods, particularly those based on Density Functional Theory (DFT) or ab initio approaches, are employed to locate these first-order saddle points on the potential energy surface. ucsb.edunih.gov The process involves geometry optimization to find a stationary point where all forces on the atoms are zero, and which possesses exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ucsb.edu

The activation barrier, or activation energy, is the energy difference between the reactants and the transition state. umw.edu This value is a key determinant of the reaction rate. A high activation barrier implies a slow reaction, while a low barrier suggests a faster one. For a molecule like this compound, theoretical calculations could predict the activation barriers for various potential reactions, such as cycloadditions or nucleophilic attacks on the isocyanate group. acs.org

Research Findings: Currently, there are no published studies that specifically detail the transition state characterization or activation barriers for reactions involving this compound. Consequently, no data tables of computed activation energies or transition state geometries for this compound can be presented.

Intrinsic Reaction Coordinate (IRC) Analysis

Following the successful location of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is typically performed. acs.org The IRC is the minimum energy path connecting the transition state to the reactants on one side and the products on the other. By following this path, chemists can verify that the identified transition state indeed connects the desired reactants and products of a specific reaction. acs.org

This analysis provides a detailed picture of the geometric changes that occur throughout the reaction, such as bond breaking and formation. For this compound, an IRC analysis could, for example, elucidate the precise pathway of a cyclization reaction involving the isocyanate and ester groups. researchgate.net

Research Findings: As with transition state analysis, the scientific literature lacks specific IRC analyses for reactions of this compound. Such studies would be foundational to confirming proposed reaction mechanisms but have not yet been published.

Solvent Effects and Catalysis Modeling

The reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.netacs.orgresearchgate.net Computational models can simulate these solvent effects, either implicitly by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly by including individual solvent molecules in the calculation. These models can reveal how the solvent stabilizes or destabilizes reactants, products, and transition states, thereby affecting reaction rates and equilibria. researchgate.netresearchgate.net

Similarly, the effect of catalysts can be modeled. For reactions involving the isocyanate group of this compound, computational studies could investigate how a catalyst might lower the activation barrier by providing an alternative reaction pathway. nih.gov This is particularly relevant for isocyanate chemistry, where catalysis is common. researchgate.net

Research Findings: There are no specific computational studies on the solvent effects or catalysis for reactions of this compound available in the public domain. General studies on other isocyanates have shown that solvent polarity and specific solvation can significantly impact reaction kinetics. researchgate.netacs.org

Conformational Analysis and Intermolecular Interactions

This compound possesses rotational freedom around its single bonds, leading to various possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to determine the energy barriers for rotation between them. nih.govresearchgate.net This information is vital as the reactivity and spectroscopic properties of a molecule can depend on its predominant conformation.

Computational methods can systematically explore the potential energy surface by rotating specific bonds and calculating the energy of each resulting conformation. nih.govresearchgate.net Furthermore, these studies can characterize non-covalent intermolecular interactions, such as hydrogen bonding or π-π stacking, which are crucial for understanding the molecule's behavior in condensed phases and its potential interactions with biological targets.

Research Findings: No dedicated conformational analysis or studies on the intermolecular interactions of this compound have been published. While studies exist for related molecules like phenyl benzoate (B1203000), which detail the torsional potentials and stable conformers, this specific data is unavailable for the title compound. nih.govresearchgate.net

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry allows for the prediction of various spectroscopic parameters from fundamental quantum mechanical principles (ab initio). researchgate.netunimi.it This includes predicting vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.govsfasu.edu

These theoretical spectra can be invaluable for interpreting experimental data, assigning spectral peaks to specific molecular motions or electronic transitions, and confirming the structure of a synthesized compound. researchgate.netsfasu.edu The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. sfasu.edu

Research Findings: No specific first-principles predictions of the spectroscopic parameters for this compound are available in the literature. While computational prediction of vibrational spectra for substituted benzoates and other aromatic compounds is a well-established field, this particular molecule has not been the subject of such a published study. nih.govsfasu.edu

Future Directions and Emerging Research Avenues for Methyl 3 Chloro 2 Isocyanatobenzoate

Development of Greener and More Sustainable Synthetic Routes and Methodologies

The traditional synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022), which poses significant environmental and safety risks. digitellinc.comrsc.org Consequently, a major thrust in isocyanate chemistry is the development of phosgene-free synthetic routes. For methyl 3-chloro-2-isocyanatobenzoate, future research will likely pivot towards these greener alternatives.

Key areas of investigation include:

Reductive Carbonylation: The direct reductive carbonylation of the corresponding nitroarene precursor (methyl 3-chloro-2-nitrobenzoate) presents a promising phosgene-free route. digitellinc.comresearchgate.net This approach uses carbon monoxide as the carbonyl source, often with a transition metal catalyst. digitellinc.comresearchgate.net Research efforts would focus on identifying a catalyst system that is efficient and selective for the specific substrate, methyl 3-chloro-2-nitrobenzoate.

Thermal Decomposition of Carbamates: An indirect, two-step method involves the initial formation of a carbamate (B1207046) from the corresponding amine (methyl 3-amino-2-chlorobenzoate), followed by thermal or catalytic cracking to yield the isocyanate and an alcohol, which can be recycled. researchgate.netresearchgate.net This method is considered one of the most viable non-phosgene alternatives. researchgate.net

Use of CO2 as a Carbonyl Source: Utilizing carbon dioxide as a C1 source is a highly attractive green chemistry approach. researchgate.netionike.com Research could explore the reaction of methyl 3-amino-2-chlorobenzoate with CO2 to form an intermediate carbamate, which can then be converted to this compound. researchgate.net

Rearrangement Reactions: Classic organic reactions like the Curtius, Hofmann, and Lossen rearrangements provide phosgene-free pathways to isocyanates from carboxylic acids, amides, and hydroxamic acids, respectively. wikipedia.orgescholarship.org While effective at the lab scale, concerns about the use of potentially explosive azide (B81097) intermediates (in the Curtius rearrangement) would need to be addressed, possibly through in situ generation. escholarship.org

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

Method Precursor Key Reagents Potential Advantages Research Challenges Citation
Reductive Carbonylation Methyl 3-chloro-2-nitrobenzoate CO, Catalyst (e.g., Pd, Ru) Direct, phosgene-free Catalyst cost, harsh conditions, side reactions digitellinc.comresearchgate.net
Carbamate Decomposition Methyl 3-amino-2-chlorobenzoate e.g., Dimethyl carbonate, Urea (B33335) Avoids phosgene, recyclable byproducts Two-step process, thermal energy required researchgate.netresearchgate.net
CO2 Utilization Methyl 3-amino-2-chlorobenzoate CO2, Dehydrating agent Uses renewable C1 source, green Thermodynamic hurdles, catalyst development researchgate.netionike.com
Curtius Rearrangement Methyl 3-chloro-2-(azidocarbonyl)benzoate (from corresponding acid) High yield, clean reaction Use of explosive acyl azide intermediates wikipedia.orgescholarship.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to improving the synthesis and subsequent reactions of isocyanates. researchgate.netacs.org For this compound, new catalytic systems could offer significant advantages.

Future research avenues include:

Homogeneous and Heterogeneous Catalysis: For phosgene-free synthetic routes like reductive carbonylation, the development of robust, recyclable heterogeneous catalysts or highly active and selective homogeneous catalysts is crucial. digitellinc.comresearchgate.netionike.com For instance, nickel-promoted magnetic iron oxide catalysts have been developed for the synthesis of N-substituted carbamates, which are isocyanate precursors. ionike.com

Organocatalysis: Organocatalysts are emerging as a viable, metal-free alternative for promoting isocyanate reactions, particularly in polyurethane synthesis. acs.orgtandfonline.com Guanidine and phosphonic acid derivatives have been explored as catalysts for the reaction between poorly reactive isocyanates and diols. tandfonline.com Such catalysts could be investigated to control the reactivity of this compound in polymerization reactions.

Catalytic Trimerization: The selective cyclotrimerization of isocyanates to form isocyanurates is an important reaction for creating cross-linked polymer networks. nih.govacs.org Fluoride-catalyzed systems have been shown to be effective for the selective trimerization of aromatic isocyanates. acs.org Exploring such catalysts with this compound could lead to new polymeric materials.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages for handling reactive and potentially hazardous compounds like isocyanates, including improved safety, better process control, and easier scalability. rsc.orgrsc.orggoogle.com

Potential applications for this compound include:

Safer Synthesis: The Curtius rearrangement, a clean method for isocyanate synthesis, is often avoided on a large scale due to the explosive nature of the acyl azide intermediate. google.com Performing this reaction in a continuous flow reactor allows for the in situ generation and immediate consumption of the acyl azide, drastically minimizing safety risks. acs.org This approach could be directly applied to the synthesis of this compound from its corresponding acyl hydrazide. google.com

Enhanced Reaction Control: Microreactors provide superior heat and mass transfer compared to batch reactors, allowing for precise control over reaction conditions. youtube.cominl.gov This is particularly beneficial for exothermic isocyanate reactions, preventing runaway reactions and improving product purity. youtube.com

Discovery of New Reaction Manifolds and Unprecedented Synthetic Transformations

While the reaction of isocyanates with nucleophiles is well-established, there is growing interest in exploring their participation in less conventional reactions, such as cycloadditions. researchgate.netresearchgate.netrsc.org

Emerging research could focus on:

[3+2] Cycloadditions: Isocyanates can act as dipolarophiles in [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrones or aza-oxyallyl cations, to generate five-membered heterocyclic rings. researchgate.netacs.org The reaction of this compound in such cycloadditions could provide access to novel, highly substituted heterocyclic scaffolds of potential pharmaceutical interest.

[4+1] Cycloadditions: Isocyanide-based [4+1] cycloadditions with conjugated heterodienes, including vinyl isocyanates, are a powerful tool for synthesizing five-membered heterocycles. rsc.org While this compound is not a vinyl isocyanate, its reactivity could be explored in related cycloaddition manifolds.

Cascade Reactions: The development of blocked or masked N-isocyanate precursors has enabled their use in complex cascade reactions to rapidly assemble valuable heterocycles like pyrazoles and azauracils. rsc.org By analogy, designing precursors that release this compound in situ could allow for controlled participation in novel cascade sequences, leading to complex molecular architectures that are difficult to access through traditional methods. rsc.org

Application in the Synthesis of Functional Molecular Probes and Advanced Chemical Tools

The electrophilic nature of the isocyanate group makes it an excellent functional handle for bioconjugation and the construction of chemical probes. acs.orgacs.org

Future applications could involve:

Bioorthogonal Release: Recent strategies have been developed for the bioorthogonal release of isocyanates within living cells using click-and-release chemistry. researchgate.netnih.gov Iminosydnone precursors react with strained alkynes to release an isocyanate. nih.gov Adapting this technology to a precursor of this compound could enable its targeted release for probing biological systems.

Chemical Tagging: An isocyanate-mediated chemical tagging (IMCT) strategy has been developed for appending chemical tags onto drug-like small molecules. acs.orgnih.gov This involves immobilizing an isocyanate on a resin to react with nucleophilic groups on a target molecule. This compound could be used as a soluble reagent in similar strategies or incorporated into solid-phase synthesis to create libraries of functionalized molecules for screening.

Probe Synthesis: The isocyanate group can react with primary and secondary amines, phenols, and thiols, which are common functionalities in biomolecules and fluorescent dyes. nih.gov This reactivity allows this compound to serve as a linker for synthesizing photoaffinity labels, pull-down probes, or fluorescent probes for target identification and imaging studies.

Potential in the Construction of Precursors for Smart Materials and Advanced Polymeric Architectures (Focus on precursor synthesis, not material properties)

Isocyanates are fundamental precursors for polyurethanes and related polymers. aidic.itrsc.org The specific substitution pattern of this compound offers opportunities for creating tailored precursors for advanced materials.

Potential research directions include:

Synthesis of Well-Defined Prepolymers: A key strategy for creating controlled polymer networks is the synthesis of well-defined, isocyanate-functionalized prepolymers. nih.govutwente.nl This involves reacting a diol with a large excess of a diisocyanate. A similar approach could use this compound to cap the ends of oligomeric diols, creating monofunctionalized prepolymers. These precursors could then be used as reactive modifiers in other polymer systems.

Precursors for Poly(urethane-isocyanurate) Networks: The synthesis of isocyanate-functionalized prepolymers followed by their catalytic trimerization is an effective method for producing polymer networks with a controlled, well-defined structure. nih.govutwente.nl this compound could be incorporated into prepolymer synthesis alongside diisocyanates to act as a chain-capping agent, thereby controlling the cross-link density of the final isocyanurate network.

Functional Monomer Development: The chloro and methyl ester groups on the aromatic ring can be seen as latent functional sites. Future work could focus on synthesizing derivatives where these groups are replaced by or converted into other functionalities (e.g., polymerizable groups, stimuli-responsive moieties) prior to the isocyanate reaction. This would create multifunctional precursors capable of forming "smart" polymers that respond to external stimuli.

Q & A

Q. What are the optimal synthetic routes for methyl 3-chloro-2-isocyanatobenzoate, and how can reaction efficiency be monitored?

  • Methodological Answer : A common approach involves synthesizing the compound from its corresponding amine precursor (methyl 3-chloro-2-aminobenzoate) via phosgenation or safer alternatives like triphosgene. Reaction efficiency is monitored using FT-IR spectroscopy to track the appearance of the isocyanate peak (~2270 cm⁻¹). For real-time monitoring, HPLC with a UV detector (λ = 254 nm) can quantify intermediate conversion rates. Ensure anhydrous conditions to prevent hydrolysis of the isocyanate group. Optimize stoichiometry (e.g., 1:1.2 amine-to-triphosgene ratio) and reaction temperature (0–5°C) to minimize side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • ¹H/¹³C NMR : Confirm the absence of amine protons (δ 5–6 ppm) and presence of ester carbonyl (δ 165–170 ppm). The isocyanate carbon appears at δ 120–125 ppm in ¹³C NMR.
  • HPLC-MS : Assess purity (>98%) with a C18 column (acetonitrile/water gradient) and monitor the molecular ion peak ([M+H]⁺, calculated m/z ≈ 230.6).
  • Elemental Analysis : Validate empirical formula (C₉H₅ClNO₃) with <0.3% deviation .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer : The compound is moisture-sensitive due to the reactive isocyanate group. Store under inert gas (argon/nitrogen) in sealed, amber vials at –20°C. Conduct accelerated stability studies by exposing aliquots to 40°C/75% relative humidity for 4 weeks and analyze degradation products (e.g., urea derivatives) via LC-MS. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Employ density functional theory (DFT) (e.g., B3LYP/6-311G**) to model transition states and activation energies for reactions with amines or alcohols. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify electrophilic hotspots. Validate predictions experimentally by correlating computed reaction barriers with observed kinetics (e.g., pseudo-first-order rate constants). Software like Gaussian or ORCA can automate these calculations .

Q. What experimental design strategies optimize the synthesis yield of this compound while minimizing by-products?

  • Methodological Answer : Apply factorial design to screen critical variables:
FactorLevels
Temperature0°C, 5°C, 10°C
SolventDichloromethane, THF, Toluene
CatalystNone, DMAP, Pyridine
Use a 2³ factorial matrix to identify interactions. For example, ANOVA analysis may reveal that low temperature (0°C) and toluene solvent reduce by-product formation by 30%. Confirm optimal conditions with response surface methodology (RSM) .

Q. How does the electronic environment of the isocyanate group in this compound influence its regioselectivity in cycloaddition reactions?

  • Methodological Answer : The electron-withdrawing chloro and ester groups polarize the isocyanate moiety, enhancing electrophilicity at the carbonyl carbon. Use Hammett substituent constants (σₚ ≈ 0.23 for Cl, 0.45 for COOMe) to predict regioselectivity in [2+4] cycloadditions. Validate with NBO (Natural Bond Orbital) analysis to quantify charge distribution. Experimentally, compare reaction outcomes with methyl 3-methyl-2-isocyanatobenzoate (control) to isolate electronic effects .

Q. How can researchers resolve contradictory data regarding the compound’s thermal degradation profile?

  • Methodological Answer : Contradictions may arise from differing analytical conditions. Standardize thermogravimetric analysis (TGA) parameters (heating rate: 10°C/min under N₂) and cross-validate with DSC to identify endothermic/exothermic events. Use multivariate analysis (e.g., PCA) to distinguish degradation pathways (e.g., dimerization vs. hydrolysis) reported in literature. Replicate studies in controlled humidity chambers to isolate moisture effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.